4-Methylsulfonylphenylisothiocyanate
Overview
Description
4-Methylsulfonylphenylisothiocyanate is a biochemical used for proteomics research1. Its molecular formula is C8H7NO2S2 and it has a molecular weight of 213.2812.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Methylsulfonylphenylisothiocyanate. However, it’s available for purchase from biochemical suppliers for research purposes1.Molecular Structure Analysis
The molecular structure of 4-Methylsulfonylphenylisothiocyanate is defined by its molecular formula, C8H7NO2S212. However, detailed structural analysis such as bond lengths, angles, and conformation would require experimental techniques like X-ray crystallography or NMR spectroscopy, and I couldn’t find such data in my search.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Methylsulfonylphenylisothiocyanate. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it’s subjected.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Methylsulfonylphenylisothiocyanate can be inferred from its molecular structure. However, specific properties such as melting point, boiling point, and density were not found in my search3.Safety And Hazards
The safety data sheet for 4-Methylsulfonylphenylisothiocyanate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled4. It’s also noted to cause severe skin burns and eye damage4.
Future Directions
The future directions of research involving 4-Methylsulfonylphenylisothiocyanate are not clear from the available information. However, given its use in proteomics research1, it could potentially be involved in studies aimed at understanding protein function and interactions.
Relevant Papers
I found a paper titled “Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities” which might be relevant5. However, without access to the full text of the paper, I can’t provide a detailed analysis. It’s recommended to read this paper for more information.
Please note that this information is based on the available resources and there might be more recent and relevant studies or data that are not included in this analysis.
properties
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGGIPVCHEXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567911 | |
Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonylphenylisothiocyanate | |
CAS RN |
15863-56-6 | |
Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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